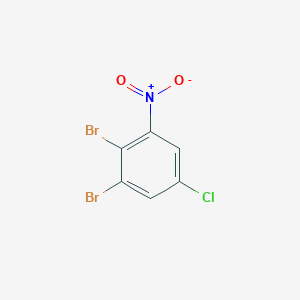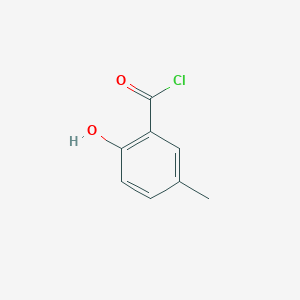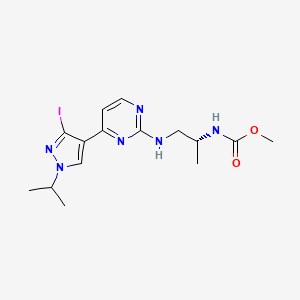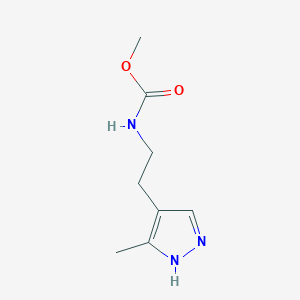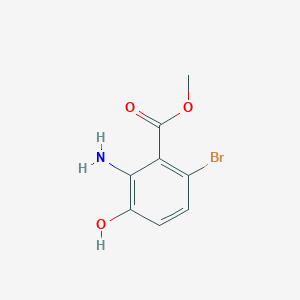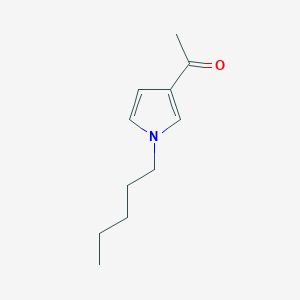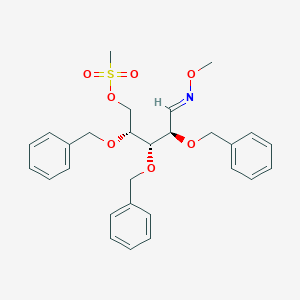![molecular formula C8H4BrNO2 B12866104 2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
2-Bromobenzo[d]oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound that contains both bromine and oxazole functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-4-carbaldehyde typically involves the bromination of benzo[d]oxazole derivatives. One common method starts with 2-aminophenol, which undergoes cyclization with formic acid to form benzo[d]oxazole. This intermediate is then brominated using bromine or N-bromosuccinimide to yield 2-Bromobenzo[d]oxazole. The final step involves formylation using Vilsmeier-Haack reaction conditions, where the compound is treated with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of 2-Bromobenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-Bromobenzo[d]oxazole-4-methanol.
Scientific Research Applications
2-Bromobenzo[d]oxazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the development of fluorescent probes and bioactive molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition reactions. These interactions are facilitated by the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the aldehyde group .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzo[d]oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Fluorobenzo[d]oxazole-4-carbaldehyde: Contains a fluorine atom, offering different reactivity and properties.
2-Iodobenzo[d]oxazole-4-carbaldehyde: Iodine substitution provides unique reactivity due to its larger atomic size and lower bond dissociation energy.
Uniqueness
2-Bromobenzo[d]oxazole-4-carbaldehyde is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for balanced reactivity in substitution and addition reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H4BrNO2 |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H |
InChI Key |
ODIIDGIXLPJSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
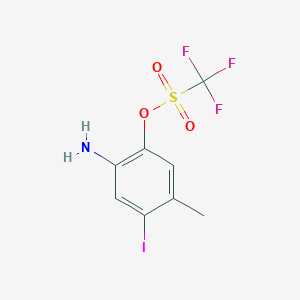
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
